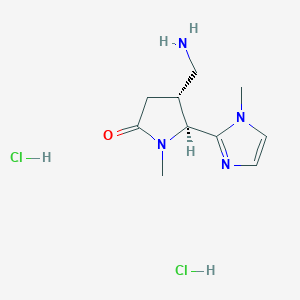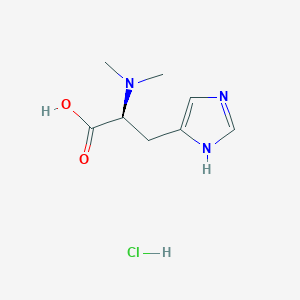
4-Bromo-2-chloro-3-(methoxymethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is a chemical compound with the molecular formula C7H7BrClNO2. It is a pyridine derivative characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-(methoxymethoxy)pyridine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Bromo-2-chloro-3-(methoxymethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxymethoxy group can influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine: Similar structure with an additional iodine atom.
2-Bromo-4-chloro-3-methylpyridine: Similar halogenation pattern with a methyl group instead of methoxymethoxy.
4-Bromo-2-methoxybenzaldehyde: Contains a bromine and methoxy group but differs in the aromatic ring structure.
Uniqueness
4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and methoxymethoxy groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C7H7BrClNO2 |
|---|---|
Poids moléculaire |
252.49 g/mol |
Nom IUPAC |
4-bromo-2-chloro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-4-12-6-5(8)2-3-10-7(6)9/h2-3H,4H2,1H3 |
Clé InChI |
PJTBTKVHUJQXNQ-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CN=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15293314.png)

![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)



![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)

